
strontium;hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium hydride is an inorganic compound with the chemical formula SrH₂. It is a white crystalline solid that reacts with water to produce hydrogen gas and strontium hydroxide . Strontium hydride is part of the alkaline-earth metal hydrides and is known for its high reactivity and unique properties.
Preparation Methods
Strontium hydride can be synthesized through the direct reaction of elemental strontium with hydrogen gas at elevated temperatures. The reaction is as follows :
Sr+H2→SrH2
Another method involves heating elemental strontium with a strontium halide in a hydrogen atmosphere at around 900°C . Industrial production methods typically involve high-temperature reactions to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Strontium hydride undergoes several types of chemical reactions, including:
-
Reaction with Water: : Strontium hydride reacts with water to produce hydrogen gas and strontium hydroxide :
SrH2+2H2O→2H2+Sr(OH)2
-
Reaction with Acids: : Strontium hydride reacts readily with acids to form strontium salts and hydrogen gas :
SrH2+2HCl→SrCl2+2H2
-
Reaction with Oxygen: : When exposed to air, strontium hydride can react with oxygen to form strontium oxide :
2SrH2+O2→2SrO+2H2
Scientific Research Applications
Strontium hydride has several scientific research applications:
Hydrogen Storage: Strontium hydride is considered a promising material for hydrogen storage due to its ability to release hydrogen gas upon reaction with water.
Energy Storage: The compound’s ionic and electronic conduction properties under high pressure make it a candidate for energy storage and conversion devices.
Material Science: Strontium hydride’s unique phase transitions under pressure are studied to understand the structure-property relationship in materials science.
Mechanism of Action
The mechanism of action of strontium hydride primarily involves its reactivity with water and acids to release hydrogen gas. This property is leveraged in hydrogen storage and energy conversion applications. The compound’s ability to undergo phase transitions under pressure also plays a role in its conduction properties .
Comparison with Similar Compounds
Strontium hydride is similar to other alkaline-earth metal hydrides such as beryllium hydride, magnesium hydride, calcium hydride, and barium hydride . strontium hydride is unique due to its specific reactivity and phase transition properties under pressure. Here is a comparison:
Beryllium Hydride (BeH₂): Known for its polymeric structure and high thermal stability.
Magnesium Hydride (MgH₂): Widely studied for hydrogen storage applications due to its high hydrogen content.
Calcium Hydride (CaH₂): Commonly used as a drying agent and in hydrogen generation.
Barium Hydride (BaH₂): Similar to strontium hydride but with different reactivity and stability profiles.
Properties
Molecular Formula |
H2Sr |
|---|---|
Molecular Weight |
89.64 g/mol |
IUPAC Name |
strontium;hydride |
InChI |
InChI=1S/Sr.2H/q+2;2*-1 |
InChI Key |
ONYCUIABXVBCTR-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13393128.png)
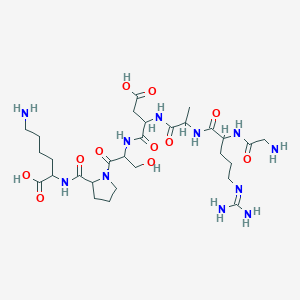
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)

![Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)](/img/structure/B13393140.png)
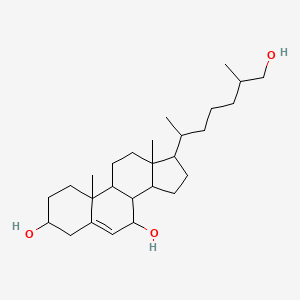
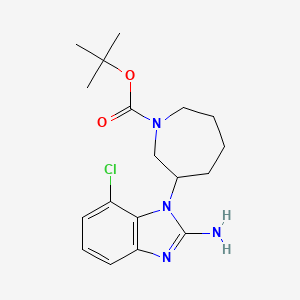
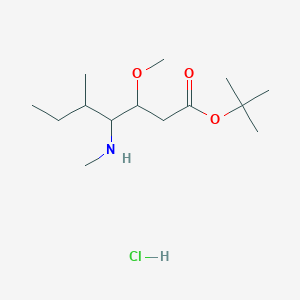
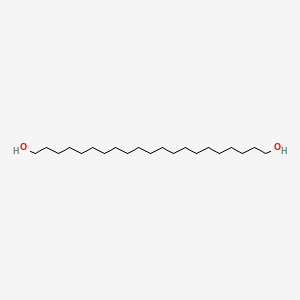
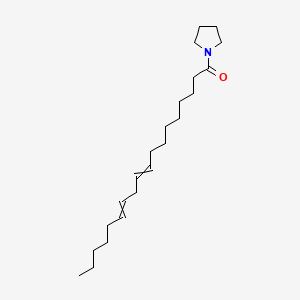
![(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13393168.png)
![4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13393169.png)
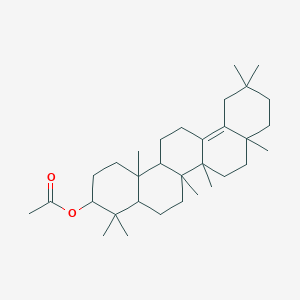
![Cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B13393182.png)
